molecular formula C20H20O6 B12379717 (S)-Licoisoflavone A

(S)-Licoisoflavone A

Cat. No.: B12379717
M. Wt: 356.4 g/mol
InChI Key: BAEYWOSUJSUYFI-CQSZACIVSA-N
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Description

(S)-Licoisoflavone A is a naturally occurring isoflavonoid compound found in licorice roots. It is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Licoisoflavone A typically involves several steps, including the formation of the isoflavone core structure and subsequent functionalization. One common synthetic route starts with the cyclization of a chalcone intermediate, followed by oxidation and methylation reactions. The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from licorice roots using solvents like ethanol or methanol. The extracted compound is then purified using techniques such as column chromatography or recrystallization. Advances in biotechnology have also led to the development of microbial fermentation methods for the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-Licoisoflavone A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and various substituted isoflavones.

Scientific Research Applications

(S)-Licoisoflavone A has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a starting material for the synthesis of various bioactive molecules.

    Biology: It is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: this compound is investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and oxidative stress-related disorders.

    Industry: The compound is used in the development of natural health products and dietary supplements.

Mechanism of Action

The mechanism of action of (S)-Licoisoflavone A involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses. It also interacts with enzymes like cyclooxygenase and lipoxygenase, inhibiting their activity and reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Genistein: Another isoflavonoid with similar anti-inflammatory and anticancer properties.

    Daidzein: An isoflavonoid known for its antioxidant and estrogenic activities.

    Biochanin A: An isoflavonoid with potential anticancer and anti-inflammatory effects.

Uniqueness

(S)-Licoisoflavone A is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its combination of anti-inflammatory, antioxidant, and anticancer properties makes it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(3S)-3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3/t14-/m1/s1

InChI Key

BAEYWOSUJSUYFI-CQSZACIVSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)[C@H]2COC3=CC(=CC(=C3C2=O)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2COC3=CC(=CC(=C3C2=O)O)O)O)C

Origin of Product

United States

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